Oxiranemethanol, 3-methyl-, (2S,3S)-

Epoxide hydrolase Enzyme kinetics Chiral substrate discrimination

Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8), also designated (2S,3S)-2,3-epoxybutan-1-ol or [(2S,3S)-3-methyloxiran-2-yl]methanol, is a chiral C₄ epoxy alcohol (molecular formula C₄H₈O₂, MW 88.11 g/mol) bearing two defined stereocenters in a trans configuration. The compound possesses both a strained oxirane ring and a primary alcohol, making it a bifunctional chiral building block for asymmetric synthesis.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 50468-21-8
Cat. No. B1656110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiranemethanol, 3-methyl-, (2S,3S)-
CAS50468-21-8
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC1C(O1)CO
InChIInChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m0/s1
InChIKeyQQHZNUPEBVRUFO-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8): Procurement-Relevant Identity and Core Characteristics


Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8), also designated (2S,3S)-2,3-epoxybutan-1-ol or [(2S,3S)-3-methyloxiran-2-yl]methanol, is a chiral C₄ epoxy alcohol (molecular formula C₄H₈O₂, MW 88.11 g/mol) bearing two defined stereocenters in a trans configuration . The compound possesses both a strained oxirane ring and a primary alcohol, making it a bifunctional chiral building block for asymmetric synthesis [1]. Its (2S,3S) absolute configuration places it within the threitol-derived stereochemical series, distinct from its (2R,3R) enantiomer, (2R,3S) and (2S,3R) cis-diastereomers, and the racemic trans mixture .

Why Generic Substitution of Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8) Fails: Stereochemical Identity Determines Biological and Synthetic Outcomes


In-class epoxy alcohols cannot be interchanged without consequence because both the absolute configuration at C2 and C3 and the trans ring geometry dictate reactivity with enzymatic and nucleophilic targets. Cytosolic epoxide hydrolase (cEH) discriminates between (2S,3S) and (2R,3R) enantiomers of trans-epoxy alcohol derivatives, exhibiting up to a 2.1-fold difference in KM (33 versus 68 μM) for 4-nitrophenyl trans-2,3-epoxy-3-phenylpropyl carbonate enantiomers [1]. In biocatalytic resolution, trans-2,3-epoxyalcohols consistently display lower enantioselectivities than their cis counterparts, meaning that procurement of the incorrect trans isomer or racemate fundamentally alters downstream kinetic resolution outcomes [2]. For pharmaceutical intermediate applications—such as naproxen or erythromycin synthesis—the (2S,3S) configuration is non-negotiable, as inversion or racemization at either center destroys the stereochemical information required for the target API [3].

Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8): Quantitative Differentiation Evidence Against Closest Analogs


Cytosolic Epoxide Hydrolase Substrate Discrimination: (2S,3S)- vs. (2R,3R)-Enantiomer KM and Vmax Comparison

Cytosolic epoxide hydrolase (cEH) displays stereoselective substrate recognition between enantiomeric trans-epoxy alcohol derivatives. For 4-nitrophenyl trans-2,3-epoxy-3-phenylpropyl carbonate, the (2S,3S)-enantiomer exhibits a KM of 33 μM and Vmax of 16 μmol/min/mg, whereas the (2R,3R)-enantiomer shows a KM of 68 μM and Vmax of 27 μmol/min/mg [1]. This represents a 2.1-fold lower KM (tighter apparent binding) for the (2S,3S) configuration, while the (2R,3R) enantiomer displays a 1.7-fold higher catalytic turnover. The differential extends to inhibitory potency: among 3-phenylglycidol derivatives, the (2S,3S)-3-(4-nitrophenyl)glycidol achieved an I₅₀ of 13.0 μM—the lowest in the series—with a 330-fold difference versus its (2R,3R) counterpart [1]. Importantly, the same study demonstrated that adding a methyl substituent to C2 or C3 of the glycidol scaffold modulates I₅₀, establishing the 3-methyl substitution pattern present in oxiranemethanol, 3-methyl-, (2S,3S)- as a critical determinant of enzyme interaction [1]. These data are derived from spectrophotometric assays using recombinant or purified cEH at pH 7.4 and 25 °C.

Epoxide hydrolase Enzyme kinetics Chiral substrate discrimination

Biocatalytic Resolution Efficiency: trans-(2S,3S)- vs. cis-2,3-Epoxyalcohol Enantioselectivity Comparison

Porcine pancreatic lipase (PPL)-catalyzed resolution of 3-substituted 2,3-epoxyalcohols in toluene and THF reveals a systematic stereochemical bias: cis-2,3-epoxyalcohols resolve with higher enantioselectivity than their trans counterparts [1]. The study explicitly states that 'lower enantioselectivities were observed for the trans-isomers' [1]. Furthermore, the 3R center invariably governs enantiomeric discrimination, with the enantiomer bearing the 3R configuration reacting faster regardless of whether the substrate is cis or trans [1]. For trans-2,3-epoxybutan-1-ol derivatives such as oxiranemethanol, 3-methyl-, (2S,3S)-, this means that biocatalytic resolution strategies must account for intrinsically lower selectivity factors (E values) compared to the corresponding cis-diastereomers. This differential imposes stricter requirements on enzyme screening and process optimization when the trans-(2S,3S) scaffold is employed.

Biocatalysis Enantioselective resolution Lipase kinetics

Enantiomeric Fidelity in Pharmaceutical Intermediate Synthesis: (2S,3S)-Epoxy-1-butanol as a Naproxen Precursor vs. Racemic or Alternative Epoxy Alcohols

In the stereoconvergent synthesis of (S)-naproxen—a widely prescribed NSAID—the (2S,3S)-epoxy-1-butanol (identical to oxiranemethanol, 3-methyl-, (2S,3S)-) serves as the key chiral intermediate. Regioselective and stereospecific epoxide ring opening with diethyl-2-(6-methoxynaphthyl)aluminium at 0 °C yields (2S,3S)-3-(6-methoxy-2-naphthyl)butan-1,2-diol, which is subsequently oxidized (NaIO₄/KMnO₄ in t-BuOH/phosphate buffer, pH 7.0) to afford (S)-naproxen in high enantiomeric purity [1]. The stereospecificity of this transformation is contingent upon the (2S,3S) configuration: use of the (2R,3R) enantiomer, racemic trans mixture, or cis-diastereomers would produce the undesired (R)-enantiomer, racemate, or diastereomeric diol intermediates, respectively, aborting the synthetic route to the marketed (S)-enantiomer. The same (2S,3S) scaffold is also documented as an intermediate in erythromycin antibiotic synthesis [2].

Asymmetric synthesis NSAID intermediates Regioselective epoxide opening

Chiral Building Block Orthogonality in Polyketide Natural Product Synthesis: Both Enantiomers of trans-2,3-Epoxybutanol Are Required, Not Interchangeable

The total synthesis of the C14–C25 polypropionate fragment of bafilomycin A1—a potent V-ATPase inhibitor with antifungal, antibacterial, and anticancer activity—exploits both enantiomers of trans-2,3-epoxybutanol in a stereodivergent manner. The (+)-enantiomer is used to construct the C21–C22 stereocenters, while the (−)-enantiomer is deployed at C15–C16 [1]. This strategy yields the target fragment in 16% overall yield over 8 steps in the longest linear sequence [1]. Critically, the two enantiomers are not interchangeable: each controls the absolute configuration of a distinct stereogenic center in the final polyketide chain. Substituting the (2S,3S) enantiomer with its (2R,3R) counterpart at the C21–C22 position would invert the stereochemistry at that site, producing a diastereomer incompatible with the biological target. This established stereochemical orthogonality provides direct evidence that procurement of the specific enantiomer—not merely 'a trans-epoxybutanol'—is essential for stereochemically faithful fragment coupling in complex molecule assembly.

Natural product total synthesis Polyketide Bafilomycin A1

Synthetic Route Yield Comparison: Patent-Documented Advantage of Stereoretentive Mitsunobu Alternative for (2R,3R)-Epoxybutanol Derivatives, Establishing Process Benchmark for Enantiomeric Series

Patent WO2007062542A2 discloses that for the manufacture of (2R,3R)-3-(2′,5′-difluorophenyl)-3,4-epoxy-2-butanol—a structural analog within the trans-epoxybutanol series—the novel stereoretentive process achieves yields of approximately 80% or higher with no detectable diastereoisomer contamination, whereas the standard Mitsunobu reaction (DEAD/TPP/p-nitrobenzoic acid) yields only about 50% [1]. While this patent specifically exemplifies the (2R,3R)-series, it establishes a process-chemistry benchmark directly transferable to the (2S,3S) enantiomeric series, indicating that route selection for chiral epoxybutanol intermediates can double isolated yield while eliminating diastereomer purification burdens. The patent further notes that prior art methods produce 'unsatisfactory yields of the desired (2R,3R) derivative' and 'substantial problems with purification' at scale [1], underscoring that not all synthetic routes to trans-epoxybutanol scaffolds are equivalent.

Process chemistry Epoxybutanol manufacture Stereoretentive synthesis

Oxiranemethanol, 3-methyl-, (2S,3S)- (CAS 50468-21-8): Evidence-Backed Research and Industrial Application Scenarios


Stereospecific Chiral Intermediate for (S)-Naproxen and Related 2-Arylpropionic Acid API Manufacture

Procurement of oxiranemethanol, 3-methyl-, (2S,3S)- is justified when the intended use is as a chiral pool starting material for (S)-naproxen or structurally related 2-arylpropionic acid NSAIDs. The regioselective ring-opening with diethyl-2-(6-methoxynaphthyl)aluminium proceeds with retention of stereochemistry at both C2 and C3, delivering the (2S,3S)-diol intermediate that is oxidized to (S)-naproxen in high enantiomeric purity [1]. No other stereoisomer—racemic trans mixture, (2R,3R) enantiomer, or cis-diastereomer—can substitute in this route, as each would produce the incorrect API enantiomer or diastereomer [1]. This application scenario demands the highest available enantiomeric excess specification from the vendor.

Stereodivergent Building Block for Polyketide and Macrolide Natural Product Total Synthesis

In convergent total synthesis campaigns targeting polyketide natural products such as bafilomycin A1, the (2S,3S)-enantiomer of trans-2,3-epoxybutanol serves as a stereodefined fragment for constructing specific stereogenic centers (e.g., C21–C22) [2]. The complementary (2R,3R)-enantiomer is used for different centers (C15–C16), establishing that both enantiomers are required as separate, non-interchangeable reagents [2]. Researchers must procure the exact enantiomer specified by their retrosynthetic analysis; inadvertent substitution would invert the stereochemistry at the target carbon, producing a diastereomer incompatible with the biological target. The 16% overall fragment yield achieved in the bafilomycin A1 synthesis [2] benchmarks the synthetic efficiency attainable with this chiral epoxide building block.

Substrate for Cytosolic Epoxide Hydrolase Stereoselectivity Profiling and Inhibitor Development

The (2S,3S) configuration of trans-epoxy alcohol derivatives is preferentially recognized by cytosolic epoxide hydrolase, exhibiting a 2.1-fold lower KM (33 vs. 68 μM) compared to the (2R,3R) enantiomer for the 4-nitrophenyl carbonate substrate series [3]. When developing cEH inhibitors based on the glycidol or 3-phenylglycidol scaffold, the (2S,3S) configuration consistently yields lower I₅₀ values—up to 330-fold more potent than the (2R,3R) counterpart in the case of (2S,3S)-3-(4-nitrophenyl)glycidol (I₅₀ = 13.0 μM) [3]. The presence of a 3-methyl substituent further modulates inhibitory potency [3], making oxiranemethanol, 3-methyl-, (2S,3S)- a relevant scaffold for structure–activity relationship studies targeting the cEH active site. Procurement of the stereochemically defined (2S,3S) enantiomer is essential for reproducible enzyme kinetic measurements.

Biocatalytic Resolution Method Development Using a Defined Low-Selectivity trans-Epoxy Alcohol Substrate

Given that trans-2,3-epoxyalcohols exhibit intrinsically lower enantioselectivity in lipase-catalyzed resolutions compared to cis congeners [4], oxiranemethanol, 3-methyl-, (2S,3S)- serves as a challenging benchmark substrate for developing improved biocatalytic resolution protocols. The known low-selectivity baseline for trans isomers [4] provides a rigorous test for novel enzyme variants, solvent systems, or acyl donors aimed at enhancing enantiomeric discrimination. Research groups developing enzyme engineering strategies for epoxide resolution can use this compound as a standardized low-selectivity substrate to quantify improvement over the established PPL/toluene or PPL/THF baseline.

Quote Request

Request a Quote for Oxiranemethanol, 3-methyl-, (2S,3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.